3-Formylbenzoyl chloride

Descripción general

Descripción

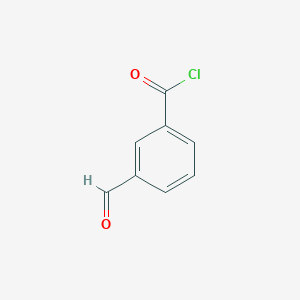

3-Formylbenzoyl chloride is an organic compound with the molecular formula C8H5ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a formyl group at the meta position. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Formylbenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 3-formylbenzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:

C8H6O3+SOCl2→C8H5ClO2+SO2+HCl

In this reaction, 3-formylbenzoic acid (C8H6O3) reacts with thionyl chloride (SOCl2) to produce this compound (C8H5ClO2), sulfur dioxide (SO2), and hydrogen chloride (HCl).

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides.

Análisis De Reacciones Químicas

Types of Reactions

3-Formylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-formylbenzoic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.

Hydrolysis: Water or aqueous solutions are used under mild conditions to hydrolyze this compound.

Condensation Reactions: Reagents like hydrazine hydrate and hydroxylamine hydrochloride are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products such as 3-formylbenzamide and 3-formylbenzoate esters.

Hydrolysis: 3-Formylbenzoic acid.

Condensation Reactions: Hydrazones and oximes derived from this compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Bioactive Compounds

3-Formylbenzoyl chloride serves as a key intermediate in the synthesis of various bioactive compounds. For instance, it has been used to develop novel N-arylamides that exhibit significant antiproliferative activity against cancer cell lines while maintaining lower toxicity towards normal cells. This property makes it a candidate for further research in anticancer drug development.

Case Study: Anticancer Activity

A recent study focused on synthesizing derivatives from this compound, which demonstrated promising results in inhibiting cancer cell proliferation. The synthesized compounds were evaluated for their biological activity, revealing that certain derivatives showed enhanced efficacy against specific cancer types while exhibiting minimal side effects on healthy cells.

Agrochemical Applications

Development of Herbicides and Pesticides

The compound is also employed in the synthesis of agrochemicals, particularly herbicides and pesticides. Its reactive nature allows for the introduction of various functional groups that can enhance the biological activity of these agrochemicals. Synthetic pathways involving this compound have been explored to create compounds with improved efficacy against pests and weeds .

Material Science Applications

Synthesis of Polymers and Functional Materials

This compound can be used in polymer chemistry to synthesize functional materials with specific properties. It has been applied in the preparation of polymeric materials that exhibit desirable characteristics such as thermal stability and chemical resistance. For example, it has been utilized in the synthesis of poly(ether ketone)s that possess pendant sulfonic acid groups, which are valuable in membrane technology for fuel cells .

Table 1: Summary of Applications

| Application Area | Specific Uses | Notable Outcomes |

|---|---|---|

| Pharmaceuticals | Synthesis of N-arylamides | Antiproliferative activity against cancer cells |

| Agrochemicals | Development of herbicides and pesticides | Enhanced efficacy against pests and weeds |

| Material Science | Synthesis of polymers with specific properties | Improved thermal stability and chemical resistance |

Environmental Considerations

While this compound has significant applications, it is essential to consider its environmental impact due to its reactivity and potential toxicity. Proper handling and disposal methods must be adhered to, as exposure can lead to health risks including irritation to skin and respiratory systems . Regulatory measures are necessary to mitigate risks associated with its use in industrial settings.

Mecanismo De Acción

The mechanism of action of 3-formylbenzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles due to the electron-withdrawing effect of the formyl group, which increases the electrophilicity of the carbonyl carbon. This makes this compound a versatile intermediate in various chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

Benzoyl Chloride: Lacks the formyl group, making it less reactive in certain nucleophilic substitution reactions.

4-Formylbenzoyl Chloride: The formyl group is at the para position, which affects the compound’s reactivity and steric properties.

2-Formylbenzoyl Chloride: The formyl group is at the ortho position, leading to different reactivity due to steric hindrance.

Uniqueness

3-Formylbenzoyl chloride is unique due to the position of the formyl group at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective synthesis of specific compounds that are not easily accessible using other isomers.

Actividad Biológica

3-Formylbenzoyl chloride, a compound with significant chemical reactivity due to its aldehyde and acyl chloride functional groups, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClO

- Molecular Weight : 182.58 g/mol

- CAS Number : 618-46-2

The presence of both the formyl group (-CHO) and the acyl chloride group (-COCl) makes this compound a versatile intermediate in organic synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its activity against various bacterial strains has been evaluated, showing promising results:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Pseudomonas aeruginosa | 18 | 100 |

These results indicate that this compound exhibits significant inhibitory effects against these pathogens, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study conducted on human breast cancer cell lines (MDA-MB-231 and MCF-7) utilized the MTT assay to assess cell viability after treatment with varying concentrations of this compound. The findings are summarized below:

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 85 | - |

| 25 | 60 | - |

| 50 | 30 | 25 |

The IC50 value indicates that at a concentration of 25 µM, the compound significantly reduces cell viability, highlighting its potential as a therapeutic agent against breast cancer .

The biological activity of this compound can be attributed to its ability to interact with cellular macromolecules. The acyl chloride moiety can react with amino acids in proteins, potentially leading to modifications that affect protein function. Additionally, the formyl group may participate in further reactions that could enhance its biological efficacy.

Case Studies

- Synthesis of Anticancer Agents : A case study demonstrated the use of this compound as a precursor in synthesizing novel quinazolinone derivatives, which exhibited enhanced anticancer activities compared to existing treatments. The derivatives were tested against multiple cancer cell lines, showing improved potency and selectivity .

- Antimicrobial Formulations : Another study focused on incorporating this compound into polymeric nanoparticles designed for targeted drug delivery. These nanoparticles showed increased stability and bioavailability of the active compounds, leading to enhanced antimicrobial effects against resistant bacterial strains .

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 3-formylbenzoyl chloride in laboratory settings?

- Methodological Answer : Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact . Work in a fume hood with proper ventilation to avoid inhalation. Store in a cool, dry area away from water or alcohols due to its acyl chloride reactivity. Neutralize accidental spills with sodium bicarbonate or inert adsorbents .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Maintain temperatures below 25°C and keep away from moisture or oxidizing agents. Label containers with hazard symbols (e.g., "Corrosive") and comply with REACH regulations for hazardous substances .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use -NMR to confirm the aldehyde proton (~10 ppm) and aromatic protons. IR spectroscopy identifies the carbonyl (C=O) stretch near 1770 cm. Mass spectrometry (EI-MS) verifies molecular weight via parent ion peaks (e.g., m/z 168.5 for CHClO) .

Q. What regulatory guidelines apply to using this compound in academic research?

- Methodological Answer : Comply with OSHA HazCom 2012 for labeling and SDS documentation. Ensure waste disposal follows local regulations for corrosive/hazardous waste, such as neutralization before disposal. Document risk assessments under REACH Annex VII for low-volume research use .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

- Methodological Answer : Use Friedel-Crafts acylation with AlCl as a catalyst in anhydrous dichloromethane. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1). Optimize stoichiometry (1:1.2 molar ratio of benzaldehyde to chlorinating agent) to minimize byproducts .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validate NMR and IR data with computational tools (e.g., DFT calculations for predicted chemical shifts). Compare experimental mass spectra with NIST reference libraries to confirm fragmentation patterns. Re-run reactions under controlled conditions to isolate pure intermediates .

Q. How does this compound participate in multi-step syntheses of bioactive molecules?

- Methodological Answer : It serves as a key electrophile in peptide coupling (via mixed anhydrides) or as a precursor for Schiff base ligands in metal-organic frameworks. For example, react with aminopyridines to form imine-linked catalysts for asymmetric catalysis .

Q. What mechanistic insights explain the reactivity of this compound under aqueous conditions?

- Methodological Answer : The acyl chloride group undergoes rapid hydrolysis to form 3-formylbenzoic acid, with rate constants dependent on pH. Use stopped-flow kinetics with UV-Vis monitoring (λ = 260 nm) to quantify hydrolysis rates. Solvent effects (e.g., THF vs. DMF) modulate reactivity .

Q. How can computational modeling predict the stability of this compound in complex reaction environments?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states during nucleophilic substitution. Simulate solvent interactions using COSMO-RS to predict solubility and degradation pathways. Validate models with experimental Arrhenius plots .

Q. What analytical methods quantify trace impurities in this compound batches?

Propiedades

IUPAC Name |

3-formylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRRJKXBZVUZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570369 | |

| Record name | 3-Formylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75650-38-3 | |

| Record name | 3-Formylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.